(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, a bromine atom, and a prop-2-yn-1-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium amide in ammonia, to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Unique due to its specific functional groups and structural features.
4-Bromophenethyl alcohol: Similar in containing a bromine atom but lacks the thiazolo[3,2-a]benzimidazole core.
C26H23F2NO4: Another complex organic compound with different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H13BrN2O3S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H13BrN2O3S/c1-3-8-26-18-13(21)9-12(10-16(18)25-2)11-17-19(24)23-15-7-5-4-6-14(15)22-20(23)27-17/h1,4-7,9-11H,8H2,2H3/b17-11- |
InChI Key |
RMBBCNWRPLYLLF-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C |
Origin of Product |
United States |
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